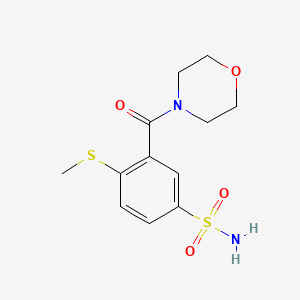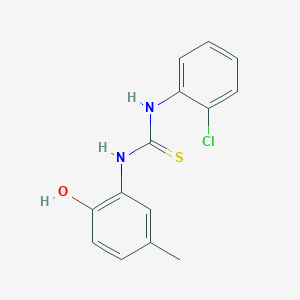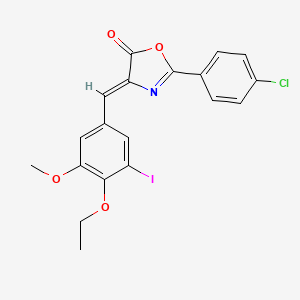![molecular formula C14H13BrN2O3S B4620498 2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4620498.png)
2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
Overview
Description
Synthesis Analysis
2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide and related compounds are synthesized through processes that often involve multiple steps, including condensation, oxidative cyclization, esterification, and chlorination. One method reported involves the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors, suggesting an approach that may be applicable or analogous to synthesizing the compound of interest (He et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like X-ray diffraction, revealing detailed crystallographic parameters. Such analyses provide insights into the compound's conformation, bonding, and crystal packing, which are essential for understanding its physical and chemical behavior (Polo et al., 2019).
Chemical Reactions and Properties
2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide participates in various chemical reactions, including those involving nucleophilic attack and intramolecular interactions, leading to the formation of complex structures such as bromonium ylides. These reactions are catalyzed by specific conditions and catalysts, demonstrating the compound's reactivity and potential for further chemical modifications (He et al., 2016).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. For example, the crystal structure analysis provides information on the compound's stability, packing, and intermolecular interactions, which can affect its solubility and melting point (Polo et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide, such as its reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are foundational for its applications in chemical syntheses and material science. Studies focusing on related compounds provide a basis for inferring the chemical behaviors and functionalities of the compound (He et al., 2016).
Scientific Research Applications
Applications in Medicinal Chemistry
Sulfonamides, including compounds structurally related to 2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide, have been extensively studied for their medicinal properties. They are known for their use as bacteriostatic antibiotics due to their ability to inhibit bacterial growth. Sulfonamide compounds have found applications in treating bacterial infections caused by a variety of microorganisms. They are also present in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their versatility in drug design and pharmacological applications (Gulcin & Taslimi, 2018).
Environmental Impact and Toxicology
The presence of sulfonamides in the environment, derived mainly from agricultural activities, poses challenges due to their persistence and potential to induce antimicrobial resistance. Sulfonamides have been found in surface waters and soils, leading to concerns about their impact on microbial populations and the broader ecosystem. Studies highlight the need for monitoring and mitigating the environmental presence of these compounds to safeguard human health and the environment (Baran et al., 2011).
properties
IUPAC Name |
2-bromo-N-[4-(methylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-16-21(19,20)11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)15/h2-9,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEQYMHOGVUQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4620420.png)
![(2-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4620425.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dichloro-2-pyridinyl)-2-furamide](/img/structure/B4620433.png)


![N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4620439.png)
![5-{[(4-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4620442.png)
![2-(3-chlorophenyl)-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4620447.png)

![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4620467.png)
![2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole](/img/structure/B4620474.png)

![2-({4-allyl-5-[1-(2-chloro-5-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B4620493.png)
![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)